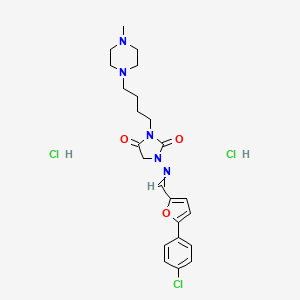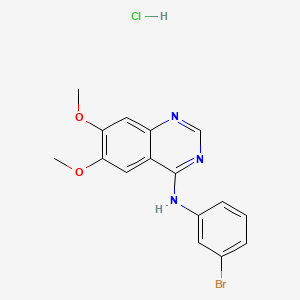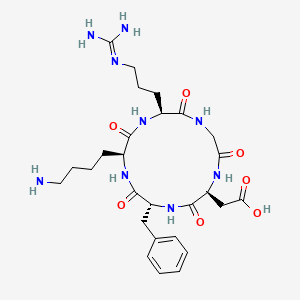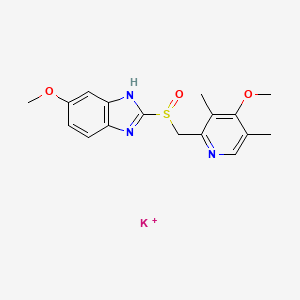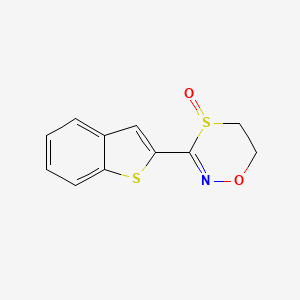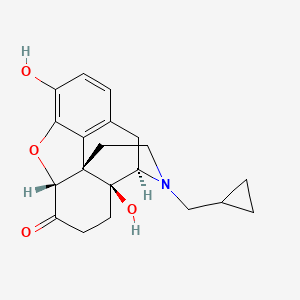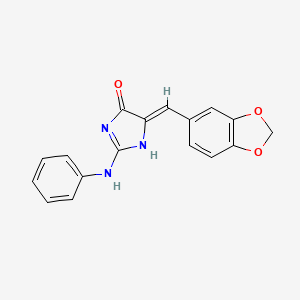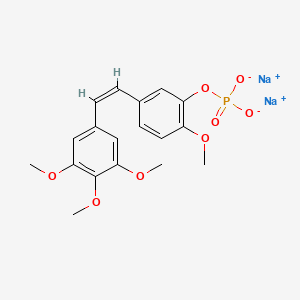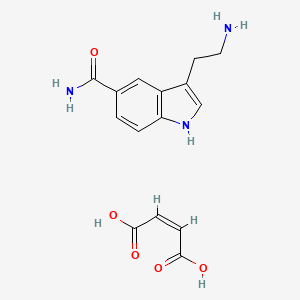
5-Carboxamidotryptamine maleate
Overview
Description
5-Carboxamidotryptamine maleate: is a tryptamine derivative closely related to the neurotransmitter serotonin. It acts as a non-selective, high-affinity full agonist at several serotonin receptors, including 5-HT1A, 5-HT1B, 5-HT1D, 5-HT5A, and 5-HT7 receptors . This compound is often used in scientific research to study the effects of serotonin and its receptors.
Mechanism of Action
Target of Action
5-Carboxamidotryptamine (5-CT) is a tryptamine derivative closely related to the neurotransmitter serotonin . It acts as a non-selective, high-affinity full agonist at the 5-HT 1A, 5-HT 1B, 5-HT 1D, 5-HT 5A, and 5-HT 7 receptors, as well as at the 5-HT 2, 5-HT 3, 5-HT 6 receptors with lower affinity . These receptors are part of the serotonin receptor family, which plays a crucial role in regulating various physiological and neurological processes.
Mode of Action
5-CT interacts with its targets by binding to the serotonin receptors, acting as a full agonist . This means it can fully activate the receptor and trigger a response. The binding of 5-CT to these receptors can lead to various changes in the cell, depending on the specific receptor it binds to.
Biochemical Pathways
The serotonin receptors, which 5-CT targets, are part of several biochemical pathways. They are G protein-coupled receptors (GPCRs) that can activate downstream signaling pathways when bound by an agonist . These pathways can have various effects, such as modulating mood, appetite, sleep, memory, and learning .
Result of Action
The molecular and cellular effects of 5-CT’s action depend on the specific serotonin receptor it binds to. For example, activation of the 5-HT 1A receptor can lead to a decrease in the activity of adenylate cyclase, reducing the level of cyclic adenosine monophosphate (cAMP) in the cell . This can have various effects, such as modulating neuronal excitability.
Biochemical Analysis
Biochemical Properties
5-Carboxamidotryptamine maleate plays a significant role in biochemical reactions by interacting with various enzymes, proteins, and other biomolecules. It acts as an agonist at multiple serotonin receptors, including 5-HT1A, 5-HT1B, 5-HT1D, 5-HT5A, and 5-HT7 receptors . These interactions lead to the activation of downstream signaling pathways, influencing various physiological processes. The compound’s high affinity for these receptors makes it a valuable tool for studying serotonin-mediated biochemical reactions.
Cellular Effects
This compound exerts various effects on different types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. The activation of serotonin receptors by this compound leads to changes in intracellular signaling cascades, affecting processes such as neurotransmission, cell proliferation, and apoptosis . These effects are crucial for understanding the compound’s potential therapeutic applications and its impact on cellular physiology.
Molecular Mechanism
The molecular mechanism of this compound involves its binding interactions with serotonin receptors. As a full agonist, it binds to the receptor sites, inducing conformational changes that activate downstream signaling pathways . This activation can lead to enzyme inhibition or activation, changes in gene expression, and alterations in cellular function. The compound’s ability to selectively target multiple serotonin receptors makes it a valuable tool for studying the molecular mechanisms underlying serotonin-mediated processes.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors to consider when studying its long-term effects on cellular function. In vitro and in vivo studies have shown that this compound can maintain its activity over extended periods, allowing researchers to observe its sustained impact on cellular processes . Understanding these temporal effects is crucial for designing experiments and interpreting results.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. Studies have shown that the compound exhibits threshold effects, with low doses producing minimal effects and higher doses leading to significant physiological changes . At high doses, this compound can cause toxic or adverse effects, highlighting the importance of dose optimization in experimental settings. These dosage effects provide valuable insights into the compound’s therapeutic potential and safety profile.
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that influence its activity and metabolism. The compound’s interactions with serotonin receptors play a key role in its metabolic effects, affecting metabolic flux and metabolite levels . Understanding these metabolic pathways is essential for elucidating the compound’s pharmacokinetics and pharmacodynamics.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are critical for its biological activity. The compound interacts with transporters and binding proteins that facilitate its localization and accumulation in specific cellular compartments . These interactions influence the compound’s bioavailability and efficacy, making them important considerations in experimental and therapeutic applications.
Subcellular Localization
The subcellular localization of this compound affects its activity and function. The compound is directed to specific compartments or organelles through targeting signals and post-translational modifications . These localization mechanisms are crucial for understanding the compound’s role in cellular processes and its potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Carboxamidotryptamine maleate typically involves the following steps:
Starting Material: The synthesis begins with the preparation of 3-(2-aminoethyl)-1H-indole-5-carboxamide.
Reaction Conditions: The compound is synthesized through a series of reactions involving the introduction of the carboxamide group at the 5-position of the indole ring. This is achieved using reagents such as carboxylic acid derivatives and amines under controlled conditions.
Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain a high-purity compound.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Advanced purification techniques, such as high-performance liquid chromatography (HPLC), are employed to ensure the compound meets industry standards .
Chemical Reactions Analysis
Types of Reactions: 5-Carboxamidotryptamine maleate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like halogens and nucleophiles are employed under specific conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives .
Scientific Research Applications
5-Carboxamidotryptamine maleate has a wide range of scientific research applications:
Chemistry: It is used to study the chemical properties and reactions of tryptamine derivatives.
Biology: The compound is employed in research on serotonin receptors and their role in biological processes.
Medicine: It is used to investigate the effects of serotonin receptor agonists on various physiological and pathological conditions, including cardiovascular and neurological disorders.
Industry: The compound is utilized in the development of pharmaceuticals and other products that target serotonin receptors
Comparison with Similar Compounds
- 2-Methyl-5-hydroxytryptamine
- 5-Benzyloxytryptamine
- 5-Methoxytryptamine
- α-Methyl-5-hydroxytryptamine
- Frovatriptan
- Acetryptine
- Sumatriptan
Comparison: 5-Carboxamidotryptamine maleate is unique due to its high affinity and non-selective agonist activity at multiple serotonin receptors. This distinguishes it from other similar compounds, which may have selective affinity for specific serotonin receptor subtypes. For example, sumatriptan is more selective for 5-HT1B and 5-HT1D receptors, while this compound interacts with a broader range of serotonin receptors .
Properties
IUPAC Name |
3-(2-aminoethyl)-1H-indole-5-carboxamide;(Z)-but-2-enedioic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13N3O.C4H4O4/c12-4-3-8-6-14-10-2-1-7(11(13)15)5-9(8)10;5-3(6)1-2-4(7)8/h1-2,5-6,14H,3-4,12H2,(H2,13,15);1-2H,(H,5,6)(H,7,8)/b;2-1- | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PZQZSWAOVAMBQM-BTJKTKAUSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1C(=O)N)C(=CN2)CCN.C(=CC(=O)O)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC2=C(C=C1C(=O)N)C(=CN2)CCN.C(=C\C(=O)O)\C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17N3O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201017355 | |
| Record name | 5-Carboxamidotryptamine maleate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201017355 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
319.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
118202-69-0, 74885-72-6 | |
| Record name | 5-Carboxamidotryptamine maleate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=118202-69-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-Carboxamidotryptamine maleate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0074885726 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 5-Carboxamidotryptamine maleate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201017355 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-Carboxamidotryptamine hemiethanolate maleate salt | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 5-CARBOXAMIDOTRYPTAMINE MALEATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6PED53BA7M | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the primary mechanism of action of 5-carboxamidotryptamine maleate?
A1: this compound is a serotonin receptor agonist, demonstrating activity at both 5-HT1 and 5-HT7 receptors [, , , , , , ]. Its effects depend on the specific receptor subtypes it activates, their distribution within the nervous system, and the downstream signaling pathways they engage.
Q2: How does activation of 5-HT1A receptors by this compound impact neuronal signaling?
A2: Studies in cultured hippocampal neurons reveal that this compound, through 5-HT1A receptor activation, stimulates the Akt signaling pathway, a key regulator of cell survival and plasticity [, , ]. Interestingly, it does not appear to activate the ERK pathway in these neurons, suggesting a selective engagement of downstream signaling cascades [, , ].
Q3: Does this compound affect neuronal activity in the hippocampus?
A3: Research suggests that this compound, likely through its action on 5-HT7 receptors, can modulate synaptic transmission in the hippocampus [, ]. Specifically, it has been shown to suppress the perforant path input to the CA1 region, indicating a potential role in regulating hippocampal excitability [].
Q4: What is the role of this compound in modulating cardiovascular reflexes?
A4: this compound has been implicated in the modulation of cardiovascular reflexes, particularly within the nucleus tractus solitarius (NTS) []. Studies have shown that it can influence the activity of NTS neurons that receive input from vagal afferents, suggesting a role in regulating cardiovascular homeostasis [].
Q5: How does the action of this compound differ in tumor-feeding arterioles compared to normal arterioles?
A5: Studies in mice have demonstrated that tumor-feeding arterioles exhibit a significantly greater vasoconstriction response to this compound compared to tumor-independent or control arterioles []. This enhanced response appears to be independent of common endothelial mediators, suggesting a potential alteration in the arteriolar smooth muscle itself [].
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


